molecular formula C11H7Br2N3S B6199390 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 2188230-68-2

6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B6199390
CAS No.: 2188230-68-2
M. Wt: 373.1
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Description

6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with bromine atoms at positions 6 and 8, and a thiophene ring at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction: The thiophene ring and the imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.

    Cross-coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium catalysts: Used in cross-coupling reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism by which 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thiophene ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide: A similar compound with a benzamide group.

    2-ethyl-6-chloro imidazo[1,2-a]pyridine: Another imidazo[1,2-a]pyridine derivative with different substituents.

Uniqueness

6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the specific positioning of the bromine atoms and the thiophene ring, which confer distinct electronic and steric properties. These features make it particularly suitable for certain applications in medicinal chemistry and material science.

Properties

CAS No.

2188230-68-2

Molecular Formula

C11H7Br2N3S

Molecular Weight

373.1

Purity

95

Origin of Product

United States

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